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Compound of Interest

Compound Name: YM 60828

CAS No.: 179755-65-8

Cat. No.: B123626

Get Quote

Part 1: Executive Summary & Pharmacological
Rationale
The Compound
YM-60828 (chemically related to the development of Darexaban/YM-150) is a potent, selective,

and orally active Direct Factor Xa (FXa) Inhibitor.[1] Unlike Vitamin K antagonists (e.g.,

Warfarin), YM-60828 does not require a cofactor (Antithrombin III) and inhibits both free FXa

and clot-bound FXa.

The "Safety Window" Rationale
The critical advantage of YM-60828 in chronic studies is its dissociation between antithrombotic

efficacy and bleeding risk. Preclinical data indicates that YM-60828 achieves antithrombotic

effects at doses significantly lower than those required to prolong template bleeding time.

Experimental Implication: In chronic administration, the goal is to maintain plasma trough levels

(
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) above the

for thrombin generation inhibition, while keeping peak levels (

) below the threshold for excessive hemostatic impairment.

Mechanism of Action
YM-60828 interrupts the coagulation cascade at the convergence of the intrinsic and extrinsic

pathways.
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Figure 1: Mechanism of Action. YM-60828 directly inhibits Factor Xa, preventing the conversion

of Prothrombin to Thrombin, thereby halting fibrin clot formation.
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Part 2: Formulation Protocol (Self-Validating)
YM-60828 has low water solubility. For reproducible oral gavage (p.o.) data, a stable

suspension is required.

Vehicle Selection
Standard Vehicle: 0.5% Methylcellulose (MC) in distilled water. Rationale: MC provides

sufficient viscosity to prevent rapid sedimentation of drug particles during the dosing window,

ensuring dose uniformity.

Preparation Workflow
Weighing: Calculate total drug required:

.

Levigation: Place YM-60828 powder in a mortar. Add a small volume of 0.5% MC to create a

smooth paste (wetting step).

Dilution: Gradually add the remaining vehicle while triturating to form a uniform suspension.

Homogenization: Sonicate for 10 minutes to disperse agglomerates.

Validation (QC Step):

Visual: No visible clumps.

HPLC (Optional but recommended for GLP): Sample top, middle, and bottom layers.

Acceptance criteria: Concentration variance < 5%.

Part 3: Chronic Dosing Schedules
Dosing frequency must account for the species-specific metabolic rate to avoid "sawtooth" PK

profiles where trough levels drop below efficacy.

Rat Studies (High Metabolic Clearance)
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Rats exhibit rapid elimination of FXa inhibitors. A Single Daily Dose (QD) often results in a sub-

therapeutic trough.

Route: Oral Gavage (p.o.)

Frequency:BID (Twice Daily), 8–10 hours apart.

Volume: 5 mL/kg or 10 mL/kg (keep constant).

Study Type
Target Dose Range
(Total Daily)

Schedule Rationale

Efficacy (Thrombosis) 1 – 10 mg/kg/day
BID (e.g., 3 mg/kg

b.i.d.)

Targets plasma levels

> 100 ng/mL to inhibit

thrombus without

excessive bleeding.

Safety / Tox 30 – 100 mg/kg/day BID

Establishes safety

margins (NOAEL).

High doses may

saturate absorption.

Non-Human Primate (Cynomolgus/Squirrel Monkey)
Primate PK more closely resembles human profiles.

Route: Oral Gavage (nasogastric) or masked in food treats.

Frequency:QD (Once Daily).

Volume: 2–5 mL/kg.
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Study Type Target Dose Range Schedule Rationale

Efficacy 1 – 3 mg/kg/day QD

3 mg/kg achieves

~20% bioavailability

and significant PT

prolongation (approx

4-fold).

Safety 10 – 30 mg/kg/day QD

Assess for GI

intolerance or

spontaneous mucosal

bleeding.

Part 4: Experimental Workflow & Monitoring
The following Graphviz diagram outlines the critical path for a 28-day chronic study, highlighting

the feedback loop for dose adjustment.
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Figure 2: 28-Day Chronic Study Workflow. Note the specific trigger for dose adjustment based

on bleeding time extension.

Biomarker Monitoring Protocol
Standard Prothrombin Time (PT) is often too insensitive for precise PD monitoring of direct FXa

inhibitors.
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Primary Endpoint (Pharmacodynamic):Anti-Factor Xa Chromogenic Assay.

Why: Linear correlation with plasma drug concentration.[2]

Target: 0.5 – 2.0 IU/mL (species dependent).

Safety Endpoint:Tail Transection Bleeding Time (Rat) or Mucosal Bleeding Time (Monkey).

Safety Limit: If bleeding time exceeds >3x vehicle control, reduce dose.

Secondary Endpoint: PT and aPTT.

Note: YM-60828 prolongs PT more than aPTT, but the doubling dose for PT is often higher

than the antithrombotic dose.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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